

5-Chloro-2-pyridinamine-d3 physical characteristics

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Compound of Interest

Compound Name: 5-Chloro-2-pyridinamine-3,4,6-d3

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Technical Guide: 5-Chloro-2-pyridinamine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-pyridinamine-d3 is a deuterated analog of 5-chloro-2-pyridinamine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-benzodiazepine hypnotic agent, zopiclone.[1] The incorporation of deuterium isotopes at specific positions (3, 4, and 6) of the pyridine ring provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Chloro-2-pyridinamine-d3, along with a detailed experimental protocol for its synthesis and relevant analytical data.

Physical and Chemical Properties

The physical and chemical properties of 5-Chloro-2-pyridinamine-d3 are summarized in the table below. For comparative purposes, data for the non-deuterated analog, 5-chloro-2-pyridinamine, is also included.

Property	5-Chloro-2-pyridinamine-d3	5-Chloro-2-pyridinamine
CAS Number	1093384-99-6[2][3]	1072-98-6[4][5][6]
Molecular Formula	C ₅ D ₃ H ₂ ClN ₂ [3]	C ₅ H ₅ ClN ₂ [5]
Molecular Weight	131.58[2][3]	128.56[5][6]
Appearance	White to Off-White Solid[1]	White to light brown crystalline powder.[5]
Melting Point	Not explicitly available	134-138 °C[5][6]
Boiling Point	127-128 °C / 11 mmHg[1]	127-128 °C / 11 mmHg[5][6]
Solubility	DMSO (Slightly), Methanol (Very Slightly)[1]	Soluble in water and ethanol. [5]
Isotopic Enrichment	≥98 atom % D	Not Applicable

Spectral Data

The introduction of deuterium atoms at the 3, 4, and 6 positions of the pyridine ring leads to characteristic changes in the compound's spectra, particularly in ¹H NMR and Mass Spectrometry.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-Chloro-2-pyridinamine-d3, the signals corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring will be absent or significantly reduced in intensity, depending on the isotopic purity. The spectrum will be dominated by the signal for the remaining proton at the 5-position and the protons of the amino group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for all five carbon atoms of the pyridine ring. The carbons bearing deuterium atoms (C3, C4, and C6) may exhibit triplet splitting due to coupling with deuterium (spin I=1) and a slight upfield shift compared to the non-deuterated analog.

Mass Spectrometry

The molecular ion peak in the mass spectrum of 5-Chloro-2-pyridinamine-d3 will be observed at a higher m/z value compared to its non-deuterated counterpart, reflecting the presence of three deuterium atoms. The exact mass of the deuterated compound is 131.033.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-pyridinamine-d3 will show characteristic C-D stretching vibrations, which appear at lower frequencies (around $2100\text{--}2300\text{ cm}^{-1}$) compared to C-H stretching vibrations (around $3000\text{--}3100\text{ cm}^{-1}$). The other characteristic bands for the aromatic ring and the amino group are expected to be similar to the non-deuterated compound.

Experimental Protocols

Synthesis of 5-Chloro-2-pyridinamine-d3

A plausible method for the synthesis of 5-Chloro-2-pyridinamine-d3 involves the deuteration of the non-deuterated starting material, 2-amino-5-chloropyridine, using a suitable deuterium source under acidic conditions. This process, known as hydrogen-deuterium exchange, is facilitated by the acidic medium which promotes the electrophilic substitution of protons on the aromatic ring with deuterons.

Materials:

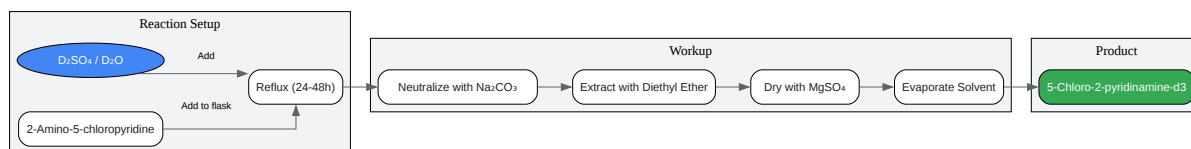
- 2-Amino-5-chloropyridine
- Deuterium oxide (D_2O , 99.8 atom % D)
- Deuterated sulfuric acid (D_2SO_4 , 98 wt. % in D_2O , 99.5 atom % D)
- Anhydrous sodium carbonate (Na_2CO_3)
- Diethyl ether (anhydrous)
- Magnesium sulfate (MgSO_4 , anhydrous)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (1.0 eq).
- Add a solution of deuterated sulfuric acid in deuterium oxide (e.g., 20% v/v).
- Heat the reaction mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by ^1H NMR by taking small aliquots from the reaction mixture, neutralizing them, and extracting the product.
- After the desired level of deuteration is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature.
- Slowly and carefully neutralize the reaction mixture by adding anhydrous sodium carbonate until the effervescence ceases and the pH is basic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 5-Chloro-2-pyridinamine-d3.
- The product can be further purified by recrystallization or sublimation if necessary.

Synthesis Workflow



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Caption: Synthesis workflow for 5-Chloro-2-pyridinamine-d3.

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